molecular formula C8H5BrFNO4 B13621700 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid

2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid

Cat. No.: B13621700
M. Wt: 278.03 g/mol
InChI Key: BDGQIYLIXXRICP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups on the benzene ring. This compound is typically a white or light yellow crystalline powder and is used as an intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid can be achieved through a multi-step process involving the introduction of bromine, fluorine, methyl, and nitro groups onto the benzene ring. One common method involves the nitration of 4-fluoro-3-methylbenzoic acid followed by bromination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

Major Products

    Reduction of the nitro group: 2-Bromo-4-fluoro-5-methyl-3-aminobenzoic acid.

    Nucleophilic substitution of bromine: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Material science: As a building block for the synthesis of novel materials with specific properties.

    Catalysis: Used as a ligand or catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine and methyl groups can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-5-nitrobenzoic acid: Similar structure but lacks the methyl group.

    3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.

    4-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the bromine and methyl groups.

Uniqueness

2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H5BrFNO4/c1-3-2-4(8(12)13)5(9)7(6(3)10)11(14)15/h2H,1H3,(H,12,13)

InChI Key

BDGQIYLIXXRICP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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